molecular formula C15H13ClN2O5 B8277069 4-(4-chloro-2-nitrophenoxy)-N-methoxy-N-methylbenzamide

4-(4-chloro-2-nitrophenoxy)-N-methoxy-N-methylbenzamide

Cat. No. B8277069
M. Wt: 336.72 g/mol
InChI Key: XEUIVJFEZDMQNE-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

The product from Example 126c (1.0 g, 3.20 mmol) was reacted with N-methoxymethanamine (391 mg, 6.41 mmol) for 12 h following the procedure from Example 126d giving the title compound (1.03 g, 100%).
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=2)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1.[CH3:21][O:22][NH:23][CH3:24]>>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:15]=[CH:14][C:10]([C:11]([N:23]([O:22][CH3:21])[CH3:24])=[O:12])=[CH:9][CH:8]=2)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(OC2=CC=C(C(=O)Cl)C=C2)C=C1)[N+](=O)[O-]
Name
Quantity
391 mg
Type
reactant
Smiles
CONC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OC2=CC=C(C(=O)N(C)OC)C=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.